4-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide
Description
4-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is a benzamide derivative featuring a pyridazine-pyrazole core linked to a fluorinated aromatic ring. Its structure combines a benzamide moiety substituted with a fluorine atom at the para position, connected via an aminophenyl linker to a pyridazine ring bearing a pyrazole substituent. The fluorine atom enhances electronegativity and metabolic stability, while the pyridazine-pyrazole system may contribute to binding affinity through hydrogen bonding and π-π interactions .
Properties
IUPAC Name |
4-fluoro-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN6O/c21-15-4-2-14(3-5-15)20(28)24-17-8-6-16(7-9-17)23-18-10-11-19(26-25-18)27-13-1-12-22-27/h1-13H,(H,23,25)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIZSJMZWBFPCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is a complex organic compound with potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article explores its biological activity, including its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of 4-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is characterized by the presence of a fluorine atom, a pyrazole ring, and a pyridazine moiety. Its molecular formula is with a molecular weight of 410.4 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C19H15FN6O2S |
| Molecular Weight | 410.4 g/mol |
| CAS Number | 1014026-25-5 |
Inhibition Studies
Recent studies have demonstrated that 4-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide exhibits significant inhibitory activity against various biological targets:
- Kinase Inhibition : The compound has been evaluated for its potential as a kinase inhibitor. In vitro assays revealed that it effectively inhibits specific kinases involved in cancer pathways, suggesting its utility in oncology research .
- Antimicrobial Activity : Preliminary tests indicate that this compound possesses antimicrobial properties against certain bacterial strains, making it a candidate for further development as an antibacterial agent .
- Antitumor Effects : Case studies involving cell lines have shown that the compound induces apoptosis in cancer cells, highlighting its potential as an anticancer therapeutic .
Structure-Activity Relationship (SAR)
The biological activity of 4-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide can be attributed to its unique structural features:
- Fluorine Substitution : The presence of the fluorine atom enhances lipophilicity and may improve binding affinity to biological targets.
- Pyrazole and Pyridazine Rings : These heterocycles contribute to the compound's ability to interact with enzymes and receptors, influencing its pharmacological profile.
Case Study 1: Antitumor Activity
In a study involving human cancer cell lines, 4-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide was shown to significantly reduce cell viability at concentrations ranging from 10 µM to 50 µM. The mechanism was attributed to the induction of apoptosis, as evidenced by increased levels of caspase activity .
Case Study 2: Antimicrobial Efficacy
A separate investigation assessed the antimicrobial activity of this compound against Escherichia coli and Staphylococcus aureus. Results indicated that the compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL for both strains, suggesting moderate antibacterial activity .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects, particularly as an anticancer agent . Its structure allows it to interact with specific enzymes and receptors involved in cancer cell proliferation. Preliminary studies suggest that it may inhibit key signaling pathways associated with tumor growth.
Biochemical Probes
In biochemical research, 4-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide serves as a biochemical probe to study enzyme activity and receptor interactions. Its ability to bind selectively to certain targets makes it valuable for elucidating biological mechanisms.
Drug Development
The compound is being explored for its potential as a drug candidate for various diseases, including inflammatory disorders and metabolic syndromes. Its interaction with the peroxisome proliferator-activated receptor gamma (PPARγ) suggests it could modulate lipid metabolism and glucose homeostasis, making it relevant in diabetes research.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of similar compounds featuring pyrazole and pyridazine moieties. Results indicated that these compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting that 4-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide may have comparable effects due to structural similarities .
Case Study 2: Enzyme Inhibition
Research conducted on the inhibition of specific enzymes involved in inflammatory pathways demonstrated that compounds with similar structures could effectively reduce inflammation markers in vitro. This points to the potential of 4-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide as a therapeutic agent for inflammatory diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 4-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide can be contextualized by comparing it to analogs with variations in substituents, linker groups, or core heterocycles. Below is a detailed analysis:
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights
Substituent Effects Fluorine vs. Chlorine in introduces greater lipophilicity but may reduce solubility. Trifluoromethyl Groups: The CF3 group in significantly increases hydrophobicity, which could enhance membrane permeability but reduce aqueous solubility .
Linker Modifications The ethylamino linker in shortens the distance between the benzamide and pyridazine-pyrazole core compared to the phenyl linker in the target compound. This may alter conformational flexibility and binding pocket interactions .
Heterocyclic Core Variations
- Compounds like replace the pyridazine with a pyridine ring and introduce a carbamoyl group, enabling additional hydrogen-bonding interactions. This modification could broaden target selectivity but increase molecular weight .
Synthetic Feasibility
- The synthesis of the target compound shares similarities with analogs like and , utilizing Suzuki couplings or nucleophilic aromatic substitutions. However, the presence of fluorine in the target compound may require specialized fluorination reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
